Lilolidine

Overview

Description

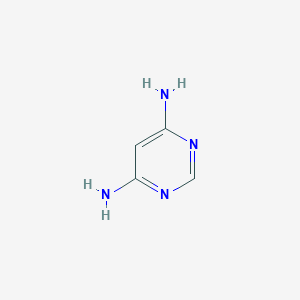

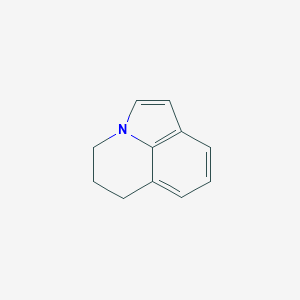

Lilolidine is an organic compound with a chemical formula of C8H11N. It is a liquid with aromatic characteristics and has a strong nitrogen heterocyclic structure .

Synthesis Analysis

Lilolidine synthesis involves several steps. One method involves heating 5,6-dihydro-4H-pyrrolo [3,2,1-z/] quinoline-1-carboxylic acid with copper chromite and quinoline at 185°C for 2 hours. The mixture is then cooled, diluted with dichloromethane, and filtered. The filtrate is washed with hydrochloric acid and sodium hydroxide before being evaporated to dryness. The residue is purified by silica gel chromatography . Another method involves the Pd-catalyzed C–H bond functionalization of lilolidine. A palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .Molecular Structure Analysis

The molecular structure of Lilolidine is complex and involves a nitrogen heterocyclic structure . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis

Lilolidine has a melting point of 80-81°C and a predicted boiling point of 318.4±11.0 °C. It has a density of 1.16 and is typically stored in a sealed container in a dry room. It appears as a powder to crystal in form and can range in color from white to yellow to green .Scientific Research Applications

Catalysis and C–C Bond Formation

Lilolidine has been used in the field of catalysis, specifically in the formation of carbon-carbon (C–C) bonds . The Pd-catalyzed C–H bond functionalization of lilolidine was investigated, and it was found that a palladium-diphosphine catalyst associated with acetate bases in DMA promotes the regioselective arylation at the α-position of the nitrogen atom of lilolidine with a wide variety of aryl bromides .

Synthesis of α,β-Diarylated Lilolidines

From the α-arylated lilolidines, a second arylation at the β-position gives access to α,β-diarylated lilolidines containing two different aryl groups . This methodology provides a straightforward access to several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps .

Synthesis of 5,6-Dihydrodibenzo[a,c]pyrido[3,2,1-jk]carbazoles

The synthesis of 5,6-dihydrodibenzo[a,c]pyrido[3,2,1-jk]carbazoles from lilolidine via three successive direct arylations has also been described . This process involves the use of a larger amount of aryl bromide .

Pharmaceutical Chemistry

Lilolidine is an important compound in pharmaceutical chemistry. It contains a 5,6-dihydropyrrolo[3,2,1-ij]quinoline skeleton found in several bioactive molecules . For example, tivantinib exhibits MET inhibitor properties, whereas tarazepide is being investigated for the treatment of gastrointestinal diseases .

Anticoagulant Research

Lilolidine has been used in the development of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Synthesis of New Hybrid Derivatives

Based on the principles of molecular design, a series of compounds that combine in their structure fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, have been synthesized . The production of these new hybrid molecules was carried out using a two-stage method .

Safety and Hazards

Lilolidine can cause skin and eye irritation. In case of contact, it is recommended to wash off immediately with plenty of water and seek medical attention. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Lilolidine .

Future Directions

The future directions for Lilolidine research could involve further exploration of its synthesis methods and potential applications. For instance, the Pd-catalyzed C–H bond functionalization of lilolidine provides a straightforward access to several lilolidine derivatives from commercially available compounds via one, two, or three C–H bond functionalization steps, allowing to tune their biological properties .

Mechanism of Action

Target of Action

Lilolidine, also known as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, is a complex organic compoundRelated compounds have been shown to interact with various targets, including alpha-2 adrenoceptors .

Mode of Action

It’s known that the compound undergoes c-h bond functionalization . This process involves the regioselective arylation at the α-position of the nitrogen atom of Lilolidine with a wide variety of aryl bromides . This reaction is promoted by a palladium-diphosphine catalyst associated with acetate bases .

Biochemical Pathways

It’s known that the compound can be combined with various pharmacophores due to the presence of several reaction centers in its structure . This allows for the creation of new hybrid structures, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15721, a density of 116, and a boiling point of 3184±110 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used to synthesize new hybrid structures . These structures may have potential anticoagulant activity against coagulation factors Xa and XIa .

Action Environment

properties

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKSFHMARIKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2N(C1)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576238 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lilolidine | |

CAS RN |

5840-01-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lilolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lilolidine?

A1: Lilolidine has the molecular formula C12H13N and a molecular weight of 171.24 g/mol.

Q2: What spectroscopic data is available for lilolidine?

A2: Researchers have characterized lilolidine using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the lilolidine molecule. [, , , ]

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of lilolidine, aiding in structural elucidation. [, , ]

- Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the lilolidine molecule, such as the presence of C-H, C-N, and aromatic ring vibrations. [, ]

Q3: What are some common synthetic routes to access lilolidine and its derivatives?

A3: Several synthetic approaches have been developed for lilolidine and its derivatives, including:

- Palladium-Catalyzed C-H Arylation: This method enables the regioselective arylation of lilolidine at different positions, offering access to diversely substituted lilolidine derivatives. []

- Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This tandem reaction sequence provides an efficient route to construct lilolidine frameworks from readily available N-aryl propargylamines. []

- Polyphosphoric Acid-Assisted Cyclization: This approach involves the cyclization of N-aryl allylanilines in the presence of polyphosphoric acid, affording lilolidine derivatives in good yields. [, ]

- [2,3]-Sigmatropic Rearrangements: This strategy utilizes a rearrangement reaction to convert tetrahydroquinoline into substituted lilolidine derivatives. [, ]

- Copper-Catalyzed C-N Bond Formation: This method allows for the introduction of various substituents at the 2-position of the lilolidine scaffold. [, ]

Q4: Can lilolidine undergo further chemical transformations?

A4: Yes, lilolidine can undergo various transformations, including N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions, enabling the synthesis of a wide range of C-8 substituted quinoline derivatives. []

Q5: How does the presence of substituents on the lilolidine scaffold affect its reactivity?

A5: The reactivity of lilolidine derivatives can be influenced by the electronic and steric properties of the substituents present. For instance, bulky substituents at specific positions might hinder certain reactions due to steric hindrance.

Q6: What are the potential applications of lilolidine and its derivatives?

A6: Lilolidine derivatives exhibit a range of biological activities, making them attractive targets for medicinal chemistry research:

- Dopaminergic Activity: Lilolidine derivatives have shown potential as central dopaminergic agents, offering promise for treating neurodegenerative disorders like Parkinson's disease. []

- Anticoagulant Activity: Certain lilolidine derivatives display anticoagulant properties, suggesting their potential use in preventing blood clot formation. []

Q7: Are there any natural products that contain the lilolidine core structure?

A7: While lilolidine itself is not found in nature, its structural analog, julolidine, is present in several alkaloids, highlighting the potential of this class of compounds as biologically relevant scaffolds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)

![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)

![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)